Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate
CAS No.: 1194376-31-2
Cat. No.: VC7833961
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1194376-31-2 |
|---|---|
| Molecular Formula | C10H16N2O3 |
| Molecular Weight | 212.25 |
| IUPAC Name | tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-5-4-10(14,6-11)7-12/h14H,4-5,7H2,1-3H3 |
| Standard InChI Key | BNJQQWIFMXEJPB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)(C#N)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)(C#N)O |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate, reflecting its pyrrolidine backbone substituted with a hydroxyl group, cyano group, and tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom . Its molecular formula, C₁₀H₁₆N₂O₃, corresponds to a molecular weight of 212.25 g/mol, as confirmed by high-resolution mass spectrometry .
Structural Characterization
The compound’s structure (Fig. 1) features a five-membered pyrrolidine ring with geminal cyano (-CN) and hydroxyl (-OH) groups at the 3-position, creating a sterically congested environment. The Boc group at the 1-position enhances solubility in organic solvents and protects the amine during synthetic transformations .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1194376-31-2 | |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)(C#N)O | |
| InChI Key | BNJQQWIFMXEJPB-UHFFFAOYSA-N | |
| PubChem CID | 45489887 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate typically involves multi-step sequences starting from pyrrolidine precursors. A common route includes:
-
Boc Protection: Introducing the tert-butoxycarbonyl group to pyrrolidine’s nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Cyano-Hydroxylation: Simultaneous introduction of cyano and hydroxyl groups via nucleophilic addition to a ketone intermediate, often employing trimethylsilyl cyanide (TMSCN) and an oxidizing agent.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C to RT | 85% |
| Cyano-Hydroxylation | TMSCN, BF₃·OEt₂, -78°C to RT | 72% |
Physicochemical Properties
Thermal Stability
The compound exhibits a boiling point of 355.2±42.0°C at 760 mmHg, as predicted by computational models . Its solid-state stability under refrigeration (2–8°C) makes it suitable for long-term storage .
Solubility and Reactivity
-
Solubility: Miscible in dichloromethane, THF, and DMF; sparingly soluble in water .
-
Reactivity: The hydroxyl group participates in Mitsunobu reactions, while the cyano group undergoes reduction to amines or hydrolysis to carboxylic acids.
Applications in Pharmaceutical Research
Intermediate for Deubiquitinase Inhibitors
The compound’s stereochemistry and functional groups make it a key intermediate in synthesizing deubiquitinase (DUB) inhibitors, which are explored for cancer therapy. For example, derivatives of this molecule have shown sub-micromolar IC₅₀ values against USP7, a DUB implicated in tumor progression.
Peptidomimetic Design
Its pyrrolidine scaffold mimics proline residues in peptides, enabling the creation of protease-resistant peptidomimetics. This application is vital for developing oral therapeutics targeting intracellular protein-protein interactions.
Table 3: Biological Activity of Derivatives
| Derivative | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| USP7 Inhibitor | USP7 | 320 | |
| K-Ras Binder | K-Ras G12D | 1,450 |
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, respirator |
| First Aid | Rinse skin/eyes, seek medical attention |
| Storage | Cool, dry place away from light |
Environmental Impact
No ecotoxicity data is available, but its low water solubility suggests minimal aquatic bioaccumulation .
Comparative Analysis with Analogues
Tert-butyl 3-Hydroxypyrrolidine-1-carboxylate
Removing the cyano group reduces steric hindrance, simplifying reactions at the 3-position but diminishing electrophilic reactivity.
3-Cyano-pyrrolidine Derivatives
Compounds lacking the Boc group exhibit higher amine reactivity but require protection strategies in multi-step syntheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume